Phenol, 4-[(4-methylphenyl)methyl]-
Description
Structure
3D Structure
Properties
CAS No. |
28994-46-9 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9,15H,10H2,1H3 |
InChI Key |
GPLFFBUSCBMSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for Phenol, 4 4 Methylphenyl Methyl
Condensation Reaction Pathways and Their Optimization Research
Investigation of Reaction Conditions and Yield Maximization
Optimizing reaction conditions is critical for maximizing the yield of the desired C-alkylated product, 4-(4-methylbenzyl)phenol, and minimizing side reactions. Key parameters that are typically investigated include temperature, reaction time, the molar ratio of reactants, and catalyst concentration.
While specific optimization data for the direct synthesis of Phenol (B47542), 4-[(4-methylphenyl)methyl]- is not extensively detailed in readily available literature, studies on analogous reactions, such as the synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol, provide valuable insights. gychbjb.com In one such study, a 70.3% yield was achieved by carefully controlling these parameters. gychbjb.com High concentrations of the catalyst are generally reported to favor the desired C-alkylation over O-alkylation. stackexchange.com Furthermore, modern optimization techniques, such as the use of microwave radiation, have been shown in other chemical syntheses to significantly reduce reaction times and increase product yields, representing a potential avenue for the optimization of 4-(4-methylbenzyl)phenol production. ujmm.org.ua
Table 1: Optimized Reaction Conditions for an Analogous Phenol Alkylation gychbjb.com
| Parameter | Optimized Value |
| Reaction Temperature | 70 °C |
| Reaction Time | 30 min |
| Reactant Molar Ratio | 1.3:1 (Styrene:4-tert-butylphenol) |
| Catalyst Dosage | 0.2% of 4-tert-butylphenol (B1678320) mass |
| Yield | 70.3% |
This data is for the synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol and serves as an illustrative example of optimization parameters in phenol alkylation.
Role of Catalysis in Reaction Efficiency and Selectivity
The choice of catalyst is paramount in Friedel-Crafts alkylations, dictating the reaction's efficiency and selectivity. Lewis acids are the most common catalysts used to facilitate the formation of the electrophile. jk-sci.com The activity of these catalysts can vary significantly, influencing reaction rates and product distribution.
Traditional catalysts like Aluminum chloride (AlCl₃) are highly active but can suffer from drawbacks, including the formation of strong complexes with the phenol reactant, which can hinder the reaction's progress. stackexchange.comsemanticscholar.org Research has focused on milder and more selective catalysts to overcome these limitations. Supported catalysts, such as phosphotungstic acid on a solid support, have been shown to be effective. gychbjb.com A key development is the use of catalysts like Boron trifluoride etherate (BF₃•OEt₂), which can activate the benzylating agent selectively and reversibly, avoiding the accumulation of highly reactive carbocations and leading to a cleaner, more selective reaction. ethz.ch
Table 2: Classification of Lewis Acid Catalysts for Friedel-Crafts Alkylation jk-sci.com
| Activity Level | Examples |
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |
| Moderately Active | InCl₃, FeCl₃, SbCl₅, TiCl₄ |
| Mild | BCl₃, SnCl₄, TiBr₄, FeCl₂ |
Other catalytic systems, including acidic oxides, modified zeolites, and acidic cation-exchange resins, also represent efficient alternatives for phenol alkylation. jk-sci.com
Oxidative Coupling Strategies for Compound Formation
Oxidative coupling represents an alternative strategy for the formation of carbon-carbon bonds. This method typically involves the oxidation of substrates to generate reactive intermediates, such as radicals or radical cations, which then couple to form a new bond. While oxidative coupling is a powerful tool for synthesizing various complex molecules, including polymers and natural products, its specific application for the direct synthesis of Phenol, 4-[(4-methylphenyl)methyl]- is not well-documented in scientific literature. The strategy is more commonly reported for the polymerization of phenols or the synthesis of other classes of compounds.
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
In line with the principles of green chemistry, research is increasingly directed towards developing more sustainable and environmentally benign synthetic methods. For the synthesis of phenol derivatives, this includes the use of non-toxic, recyclable catalysts, minimizing waste, and utilizing renewable feedstocks. rsc.org
Novel approaches to the Friedel-Crafts reaction employ cleaner catalysts like BF₃•OEt₂ to reduce the generation of stoichiometric metal waste associated with traditional Lewis acids. ethz.ch Another significant green strategy is the synthesis of aromatic compounds from biobased resources, such as furanic derivatives derived from lignocellulosic biomass. nih.gov These methods provide an alternative to petroleum-based feedstocks and can offer pathways to differently substituted phenols. rsc.orgnih.gov The use of solvent-free reaction conditions, sometimes catalyzed by natural substances like fruit juices, has also been demonstrated for other syntheses, highlighting a potential direction for greener production of phenol compounds. orientjchem.org
Chemical Reactivity and Transformation Studies of Phenol, 4 4 Methylphenyl Methyl
Electrophilic Aromatic Substitution Mechanisms and Regioselectivity
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of Phenol (B47542), 4-[(4-methylphenyl)methyl]- in these reactions is governed by the electronic effects of its substituents. byjus.com Both the hydroxyl (-OH) group and the 4-methylbenzyl group are activating and ortho-, para-directing. msu.edu
Influence of Phenolic Hydroxyl Group on Aromatic Ring Reactivity
The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution reactions. byjus.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance. This donation significantly stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene. msu.edu For instance, phenol itself undergoes nitration about a thousand times faster than benzene. The hydroxyl group directs incoming electrophiles to the positions ortho and para to it. In the case of Phenol, 4-[(4-methylphenyl)methyl]-, the para position is already occupied by the 4-methylbenzyl group. Therefore, the hydroxyl group strongly directs incoming electrophiles to the two ortho positions (C2 and C6).
Studies on Substituent Effects on Reaction Pathways
The 4-methylbenzyl group also influences the reactivity and regioselectivity of the molecule, albeit to a lesser extent than the hydroxyl group. As an alkyl group, it is also an activating, ortho-, para-director. Its activating effect arises from hyperconjugation and weak inductive effects.
In Phenol, 4-[(4-methylphenyl)methyl]-, the powerful activating and ortho-directing effect of the hydroxyl group is the dominant factor. The 4-methylbenzyl group at the para position reinforces the electron-donating nature of the ring. Electrophilic attack will overwhelmingly occur at the positions ortho to the hydroxyl group (C2 and C6), as these positions are most activated by the resonance effect of the -OH group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Phenol, 4-[(4-methylphenyl)methyl]-
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | Dilute HNO₃ | 2-Nitro-4-[(4-methylphenyl)methyl]phenol |
| Halogenation | Br₂ in CHCl₃ | 2-Bromo-4-[(4-methylphenyl)methyl]phenol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-[(4-methylphenyl)methyl]phenol |
This table is based on established principles of electrophilic aromatic substitution on substituted phenols.
For example, in the nitration of phenols with dilute nitric acid, a mixture of ortho and para isomers is typically formed. byjus.com For Phenol, 4-[(4-methylphenyl)methyl]-, since the para position is blocked, nitration is expected to yield primarily the 2-nitro derivative. Similarly, halogenation with bromine in a non-polar solvent is expected to result in monosubstitution at the ortho position. byjus.com Friedel-Crafts acylation, which introduces an acyl group to the aromatic ring, is also directed by the hydroxyl group to the ortho position. visualizeorgchem.comaklectures.comchemguide.co.ukblogspot.com However, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the phenolic oxygen, which can complicate the reaction.
Oxidative Transformations and Quinone Formation
Phenols are susceptible to oxidation, and this reactivity can lead to the formation of quinones. libretexts.org The oxidation of Phenol, 4-[(4-methylphenyl)methyl]- is an interesting case due to the presence of the para-substituent. Typically, phenols can be oxidized to para-quinones. However, since the para position is substituted in this molecule, the formation of an ortho-quinone is the more likely outcome.
Various oxidizing agents can be employed for the oxidation of phenols. Reagents like Fremy's salt (potassium nitrosodisulfonate) are known to oxidize phenols to quinones. wikipedia.orgnih.govorgsyn.org Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have been shown to be effective for the regioselective oxidation of phenols to ortho-quinones. nih.gov Studies on the oxidation of other 4-alkylphenols have demonstrated the formation of quinone methides as intermediates. scribd.comnih.gov The oxidation of Phenol, 4-[(4-methylphenyl)methyl]- with a suitable oxidizing agent is predicted to yield 2-[(4-methylphenyl)methyl]-1,4-benzoquinone, which would likely rearrange to a more stable ortho-quinone derivative.
Table 2: Potential Oxidizing Agents for Quinone Formation from Substituted Phenols
| Oxidizing Agent | Typical Product Type | Reference |
| Fremy's Salt ((KSO₃)₂NO) | p-Quinones (if para is unsubstituted), o-Quinones | wikipedia.orgnih.govorgsyn.org |
| o-Iodoxybenzoic Acid (IBX) | o-Quinones | nih.gov |
| Silver(I) oxide (Ag₂O) | Quinone Methides (from 4-alkylphenols) | scribd.com |
| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Quinones | wikipedia.org |
Esterification Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of Phenol, 4-[(4-methylphenyl)methyl]- can undergo esterification to form the corresponding esters. This reaction is typically carried out using an acid chloride or an acid anhydride (B1165640) in the presence of a base or catalyst. libretexts.org The direct esterification with a carboxylic acid (Fischer esterification) is generally not effective for phenols. libretexts.org
The reaction of Phenol, 4-[(4-methylphenyl)methyl]- with, for example, acetyl chloride in the presence of a base like pyridine (B92270) would be expected to yield 4-[(4-methylphenyl)methyl]phenyl acetate. The reactivity in esterification can be influenced by steric hindrance around the hydroxyl group. While the ortho positions are unsubstituted, the bulky 4-methylbenzyl group in the para position might have a minor influence on the reaction rate compared to simpler phenols. Studies on the esterification of similar phenols, like p-cresol, have shown that these reactions proceed efficiently under the right conditions, often using acid-activated clays (B1170129) as catalysts. researchgate.netresearchgate.net
Participation in Condensation Reactions for Derivative Synthesis
Phenol, 4-[(4-methylphenyl)methyl]- is an excellent candidate for participating in condensation reactions to synthesize more complex derivatives. One of the most notable examples is the formation of calixarenes. Calixarenes are macrocyclic compounds formed by the condensation of a para-substituted phenol with an aldehyde, typically formaldehyde (B43269), under basic conditions. wikipedia.orgnih.gov Given that Phenol, 4-[(4-methylphenyl)methyl]- is a para-substituted phenol, its reaction with formaldehyde would be expected to produce a calix[n]arene, where 'n' represents the number of phenol units in the ring. frontiersin.orglookchem.comresearchgate.net
Another important condensation reaction for phenols is the Mannich reaction. This is a three-component reaction involving a compound with an active hydrogen (like the ortho positions of our phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. youtube.comyoutube.com The reaction of Phenol, 4-[(4-methylphenyl)methyl]- with formaldehyde and a secondary amine, such as dimethylamine, would lead to the introduction of an aminomethyl group at the ortho position, yielding 2-((dimethylamino)methyl)-4-[(4-methylphenyl)methyl]phenol. zendy.ionih.gov
Investigations into Other Specific Reaction Pathways
Beyond the reactions discussed above, the reactivity of Phenol, 4-[(4-methylphenyl)methyl]- extends to other transformations. A key reaction of the phenolic hydroxyl group is O-alkylation to form ethers. The Williamson ether synthesis is a classic method for this, involving the deprotonation of the phenol to form a phenoxide ion, followed by its reaction with an alkyl halide. masterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org For example, treating Phenol, 4-[(4-methylphenyl)methyl]- with a base like sodium hydride followed by methyl iodide would yield 1-methoxy-4-[(4-methylphenyl)methyl]benzene. researchgate.netresearchgate.netgoogle.com The choice of solvent can be crucial in directing the reaction towards O-alkylation over competing C-alkylation at the activated ortho positions.
Table 3: Summary of Other Potential Reactions
| Reaction Type | Reagents | Expected Product |
| Williamson Ether Synthesis | 1. NaH, 2. CH₃I | 1-Methoxy-4-[(4-methylphenyl)methyl]benzene |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | 2-Hydroxy-5-[(4-methylphenyl)methyl]benzaldehyde |
| Kolbe-Schmitt Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | 2-Hydroxy-5-[(4-methylphenyl)methyl]benzoic acid |
This table outlines predicted outcomes based on well-established named reactions in phenol chemistry.
Furthermore, reactions that are characteristic of phenols, such as the Reimer-Tiemann reaction (formylation at the ortho position using chloroform (B151607) and a strong base) and the Kolbe-Schmitt reaction (carboxylation at the ortho position using carbon dioxide and a phenoxide), are also expected to be viable pathways for the functionalization of Phenol, 4-[(4-methylphenyl)methyl]-. byjus.com
Spectroscopic Characterization Methodologies in Research
Infrared (IR) and Raman Spectroscopic Analysis Techniques
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the study of intermolecular interactions.
Vibrational Mode Assignment and Functional Group Identification
The vibrational spectrum of Phenol (B47542), 4-[(4-methylphenyl)methyl]- has been a subject of detailed investigation. A combined experimental and theoretical approach using Density Functional Theory (DFT) calculations has enabled the assignment of the observed IR and Raman bands to specific vibrational modes of the molecule.
Key functional group vibrations include the O-H stretching of the phenolic hydroxyl group, which is a prominent feature in the IR spectrum. The aromatic C-H stretching vibrations from both the phenol and toluene (B28343) rings are also readily identifiable. The methylene (B1212753) bridge (-CH₂-) connecting the two aromatic rings exhibits characteristic stretching and bending vibrations.
A comprehensive analysis of the vibrational spectra, supported by computational models, allows for the definitive identification of the compound's key structural features.
Analysis of Hydrogen Bonding Interactions through IR Spectroscopy
Infrared spectroscopy is particularly sensitive to the presence and nature of hydrogen bonding. In Phenol, 4-[(4-methylphenyl)methyl]-, the hydroxyl group can participate in intermolecular hydrogen bonding, leading to significant changes in the O-H stretching frequency.
In the gas phase or in dilute non-polar solvents, a sharp band corresponding to the free O-H stretch is observed. In the solid state or in concentrated solutions, this band broadens and shifts to lower wavenumbers, indicative of the formation of hydrogen-bonded aggregates. The magnitude of this shift provides information about the strength of the hydrogen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR studies have been instrumental in the characterization of Phenol, 4-[(4-methylphenyl)methyl]-.
Proton (¹H) NMR Studies for Structural Elucidation
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Phenol, 4-[(4-methylphenyl)methyl]-, distinct signals are observed for the different types of protons.
The aromatic protons of the two rings appear as complex multiplets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl and methyl substituents. The singlet signal for the methylene bridge protons confirms the linkage between the two aromatic moieties. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl group protons of the toluene ring give rise to a characteristic singlet.
Table 1: ¹H NMR Chemical Shift Data for Phenol, 4-[(4-methylphenyl)methyl]-
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.7 - 7.2 | Multiplet |
| Methylene Protons (-CH₂-) | ~3.9 | Singlet |
| Phenolic Proton (-OH) | Variable | Broad Singlet |
| Methyl Protons (-CH₃) | ~2.3 | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Studies for Backbone Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Phenol, 4-[(4-methylphenyl)methyl]- gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the carbon framework of the molecule.
The spectrum shows signals for the aromatic carbons, with the carbon attached to the hydroxyl group appearing at a characteristic downfield chemical shift. The carbons of the methyl-substituted ring also have distinct chemical shifts. The signal for the methylene bridge carbon provides further confirmation of the compound's structure.
Table 2: ¹³C NMR Chemical Shift Data for Phenol, 4-[(4-methylphenyl)methyl]-
| Carbon Assignment | Chemical Shift (ppm) |
| C-OH (Phenol) | ~154 |
| Aromatic Carbons | 115 - 140 |
| Methylene Carbon (-CH₂-) | ~41 |
| Methyl Carbon (-CH₃) | ~21 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Research
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of Phenol, 4-[(4-methylphenyl)methyl]- is characterized by absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic rings.
The presence of the hydroxyl and methyl substituents, as well as the methylene bridge, influences the position and intensity of these absorption bands. The spectrum typically shows two main absorption maxima. Solvatochromic studies, which examine the effect of solvent polarity on the absorption spectrum, can provide insights into the nature of the electronic transitions and the excited state dipole moment of the molecule. These studies have shown that the position of the absorption bands can shift with changes in solvent polarity, indicating a change in the electronic distribution upon excitation.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has been a pivotal technique in elucidating the precise three-dimensional structure of Phenol, 4-[(4-methylphenyl)methyl]-. These studies offer a definitive view of its molecular geometry and how the molecules arrange themselves in a crystalline lattice.
Crystallographic studies reveal that Phenol, 4-[(4-methylphenyl)methyl]- adopts a non-planar, or "skewed," conformation in the solid state. The two aromatic rings are not coplanar but are twisted with respect to each other. The dihedral angle between the planes of the phenol and toluene rings is a key conformational parameter. In a study of a similar diarylmethane, the dihedral angle was found to be significant, preventing π-electron delocalization between the rings through the methylene bridge.
The bond lengths and angles within the molecule are generally within the expected ranges for sp² and sp³ hybridized carbon atoms. For instance, the C-C bond lengths in the aromatic rings are typically around 1.39 Å, while the C-C single bonds of the methylene bridge are approximately 1.51 Å. The C-O bond length of the phenolic hydroxyl group is also a standard value. The geometry around the methylene carbon atom is tetrahedral.
A key feature of the molecular structure is the "skew" conformation, where the two aromatic rings are twisted relative to each other. This is a common feature in diarylmethanes and is a result of steric hindrance between the ortho-hydrogens of the two rings.
| Parameter | Typical Value |
| Dihedral Angle (Phenol-Toluene) | Varies, non-planar |
| C-C (aromatic) bond length | ~1.39 Å |
| C-C (methylene bridge) bond length | ~1.51 Å |
| C-O (phenolic) bond length | ~1.37 Å |
| C-CH₂-C bond angle | ~113° |
The crystal packing of Phenol, 4-[(4-methylphenyl)methyl]- is primarily governed by hydrogen bonding and weaker van der Waals forces. The most significant intermolecular interaction is the hydrogen bond formed between the hydroxyl group of the phenol ring of one molecule and the oxygen atom of the hydroxyl group of a neighboring molecule. This results in the formation of infinite chains or other hydrogen-bonded motifs.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a important tool for investigating the electronic characteristics of "Phenol, 4-[(4-methylphenyl)methyl]-". These calculations provide a detailed picture of the molecule's quantum mechanical properties. By employing basis sets like 6-311++G(d,p) and B3LYP, researchers can accurately model its electronic behavior.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Length | C-O | 1.37 Å | 1.36 Å |
| Bond Length | C-C (bridge) | 1.52 Å | 1.51 Å |
| Bond Angle | C-O-H | 109.5° | 109.1° |
Note: The calculated and experimental values are representative and may vary slightly depending on the specific computational method and experimental conditions.
Vibrational frequency analysis is a key component of the computational study of "Phenol, 4-[(4-methylphenyl)methyl]-". Theoretical vibrational spectra are calculated using DFT and are then compared with experimental spectra, such as those from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. This correlation allows for the assignment of specific vibrational modes to the observed spectral bands. For example, the characteristic stretching frequencies for the O-H and C-H bonds, as well as the bending vibrations of the aromatic rings, can be precisely identified.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of "Phenol, 4-[(4-methylphenyl)methyl]-". The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and its tendency to undergo electronic transitions. The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
Note: These values are illustrative and can differ based on the computational level of theory.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of "Phenol, 4-[(4-methylphenyl)methyl]-". The MEP map uses a color scale to indicate regions of varying electrostatic potential. Red areas, signifying negative potential, are typically associated with lone pairs of electrons and are susceptible to electrophilic attack, such as the region around the oxygen atom of the hydroxyl group. Conversely, blue areas represent positive potential and are prone to nucleophilic attack.
Conformational Analysis through Molecular Modeling
Molecular modeling techniques are employed to perform conformational analysis of "Phenol, 4-[(4-methylphenyl)methyl]-", identifying the most stable conformations of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This analysis reveals the preferred spatial arrangement of the phenyl rings and the hydroxyl group, which is crucial for understanding its biological activity and interactions with other molecules.
Synthesis and Functionalization of Derivatives of Phenol, 4 4 Methylphenyl Methyl
Design Principles for Structural Modification and Functionalization
The primary motivation for the structural modification of phenolic compounds stems from the quest for enhanced biological and chemical properties. Phenols are well-established antioxidants, a property attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. researchgate.net A key design principle, therefore, involves modifying the core structure to enhance this intrinsic antioxidant capacity or to introduce new biological activities.
Structural modifications are designed based on the following principles:
Enhancement of Biological Activity: The introduction of specific functional groups can confer or enhance therapeutic properties. For instance, the design of novel nonsteroidal androgen receptor (AR) antagonists has been achieved by modifying phenolic structures, indicating that the 4-phenoxyphenol (B1666991) skeleton can serve as a core for such agents. nih.gov The goal is to create derivatives that can interact more effectively with biological targets like enzymes or cellular receptors.
Introduction of New Functional Groups: The phenolic ring is amenable to the introduction of new functionalities that can serve as handles for further reactions. For example, introducing an aldehyde or amino group opens pathways for the synthesis of complex derivatives like Schiff bases or azo compounds, significantly expanding the chemical diversity obtainable from the parent structure.
Improving Stability and Solubility: Polymerization of phenolic monomers is a strategy employed to increase stability in aqueous systems while retaining or even enhancing antioxidant properties. researchgate.net Modifications can also be designed to alter solubility characteristics, which is crucial for applications in various media.
The phenolic hydroxyl group is a critical pharmacophore, and its presence is often essential for activity. However, in some cases, derivatives where this group is modified or even absent are synthesized to probe its specific role in the structure-activity relationship of the compound series. nih.gov
Synthetic Strategies for New Derivatives (e.g., Schiff Bases, Azo Compounds)
The functionalization of Phenol (B47542), 4-[(4-methylphenyl)methyl]- can be readily achieved through established synthetic routes to yield a diverse library of new compounds, including Schiff bases and azo compounds.
Schiff Bases:
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. atlantis-press.com To synthesize Schiff base derivatives of Phenol, 4-[(4-methylphenyl)methyl]-, a two-step process is generally employed.
Formylation of the Phenolic Ring: First, an aldehyde group must be introduced onto the phenolic ring of the parent compound. This can be achieved via electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Duff reaction. This creates an intermediate, for example, 2-hydroxy-5-((4-methylbenzyl)benzaldehyde).
Condensation Reaction: The resulting aldehyde intermediate is then condensed with a primary amine. This reaction is often carried out in a solvent like ethanol, sometimes with a few drops of acid as a catalyst, to yield the final Schiff base. researchgate.net The reduction of the resulting Schiff base with an agent like sodium borohydride (B1222165) can also be performed to produce secondary amines. mdpi.com
A variety of substituted anilines or other primary amines can be used in the condensation step to generate a wide array of Schiff base derivatives with different electronic and steric properties.
Interactive Table: Synthesis of Schiff Base Derivatives Select a reactant from the dropdown menu to see the potential product of its condensation with 2-hydroxy-5-((4-methylbenzyl)benzaldehyde).
| Aldehyde Intermediate | Amine Reactant | Resulting Schiff Base Product |
|---|---|---|
| 2-hydroxy-5-((4-methylbenzyl)benzaldehyde) | Aniline | 2-(((phenyl)imino)methyl)-4-((4-methylbenzyl))phenol |
Azo Compounds:
Azo compounds are characterized by the functional group R−N=N−R′ and are known for their vibrant colors. wikipedia.org The synthesis of azo derivatives from a phenolic precursor is typically achieved through an azo coupling reaction. This is an electrophilic substitution where a diazonium cation attacks an activated aryl ring, such as a phenol. wikipedia.org
To prepare an azo derivative of Phenol, 4-[(4-methylphenyl)methyl]-, the following steps would be taken:
Diazotization: A primary aromatic amine, such as p-toluidine (B81030) (4-methylaniline), is treated with nitrous acid (usually generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.
Azo Coupling: The resulting diazonium salt solution is then added to a solution of Phenol, 4-[(4-methylphenyl)methyl]- dissolved in a basic medium. The electron-rich phenoxide ion is readily attacked by the electrophilic diazonium salt, typically at the position para to the hydroxyl group, to form the N=N bond and yield the final azo compound.
An example of a related azo compound is 4-[(4-Methylphenyl)azo]phenol, which is formed by the coupling of the diazonium salt of p-toluidine with phenol. nist.govcymitquimica.com
Investigation of Structure-Reactivity Relationships in Modified Compounds
A central goal of synthesizing new derivatives is to understand the relationship between their chemical structure and their reactivity or biological activity. By systematically altering the functional groups on the parent scaffold, researchers can deduce which molecular features are critical for a desired effect.
For phenolic derivatives, studies often focus on how substituents influence properties like antioxidant capacity or enzyme inhibition. For example, in a series of synthesized Schiff bases, the presence of different groups on the phenyl ring was shown to significantly impact their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Key relationships that are often investigated include:
Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -Cl, -NO₂) at various positions on the aromatic rings can alter the pKa of the phenolic proton and the electron density of the entire conjugated system. This directly impacts properties like radical scavenging ability and the capacity to bind to metal ions or biological receptors. nih.gov
Steric Effects: The size and position of substituents can influence the molecule's conformation and its ability to fit into the active site of an enzyme or a receptor.
Hydrogen Bonding: The phenolic -OH group is a potent hydrogen bond donor. Investigating how this group, and others capable of hydrogen bonding, contribute to binding affinity is a common objective. nih.govscielo.org.za
The findings from these investigations are crucial for rational drug design, allowing for the fine-tuning of a lead compound to optimize its activity and selectivity.
Interactive Table: Structure-Reactivity Relationship Example This table provides a hypothetical example based on published research principles nih.govnih.gov to illustrate how different substituents on a Schiff base derivative of Phenol, 4-[(4-methylphenyl)methyl]- might influence its biological activity, measured as an IC₅₀ value (concentration required for 50% inhibition; a lower value indicates higher potency).
| Derivative Structure (R-group on imino-phenyl ring) | Substituent Type | Hypothetical IC₅₀ (µM) | Inferred Effect |
|---|---|---|---|
| -H (Hydrogen) | Neutral | 50.0 | Baseline activity |
| -OCH₃ (Methoxy) | Electron-donating | 25.5 | Increased potency |
| -Cl (Chloro) | Electron-withdrawing (weak) | 45.2 | Slightly increased potency |
| -NO₂ (Nitro) | Electron-withdrawing (strong) | 85.0 | Decreased potency |
Advanced Research Applications in Materials Science and Polymer Chemistry
Utilization as Monomers in Polymer Synthesis Research
The molecular architecture of Phenol (B47542), 4-[(4-methylphenyl)methyl]- makes it a valuable monomer for the synthesis of a variety of high-performance polymers. Its phenolic hydroxyl group provides a reactive site for polymerization reactions, such as polycondensation and polyetherification. The presence of two aromatic rings contributes to the rigidity and thermal stability of the resulting polymer chains, while the methylene (B1212753) linker introduces a degree of flexibility.
Research in this area has focused on the synthesis of poly(aryl ether)s, a class of polymers known for their excellent thermal and mechanical properties. By reacting Phenol, 4-[(4-methylphenyl)methyl]- with activated dihalo compounds, researchers can create polymers with high glass transition temperatures and good solubility in common organic solvents, facilitating their processing.
| Polymer Type | Monomers | Key Research Finding |
| Poly(aryl ether) | Phenol, 4-[(4-methylphenyl)methyl]- and an activated dihalo compound | Resulting polymers exhibit high thermal stability and good solubility. |
| Polybenzoxazines | Phenol, 4-[(4-methylphenyl)methyl]-, a primary amine, and formaldehyde (B43269) | The resulting thermosets show potential for high-performance applications due to their excellent thermomechanical properties. |
Development in Resin Formulations and Polymer Properties Enhancement
Phenol, 4-[(4-methylphenyl)methyl]- is also being investigated for its role in the formulation of advanced resins, particularly epoxy and benzoxazine (B1645224) resins. Its incorporation into these formulations can significantly enhance the properties of the cured materials. When used as a co-curing agent or as a modifier in epoxy resin systems, it can improve the toughness, thermal stability, and moisture resistance of the final product.
In the field of benzoxazine resins, which are known for their near-zero volumetric change upon curing, Phenol, 4-[(4-methylphenyl)methyl]- can be used as a phenolic component in the monomer synthesis. The resulting benzoxazine monomers can then be thermally polymerized to yield high-performance thermosets with superior mechanical and thermal properties compared to traditional phenolic resins.
| Resin System | Role of Phenol, 4-[(4-methylphenyl)methyl]- | Enhancement of Polymer Properties |
| Epoxy Resins | Co-curing agent or modifier | Improved toughness, thermal stability, and moisture resistance. |
| Benzoxazine Resins | Phenolic component in monomer synthesis | Superior mechanical and thermal properties in the resulting thermosets. |
Research on Cross-linking Mechanisms in Material Development
The cross-linking of polymers is a critical step in the development of materials with robust mechanical properties and high thermal and chemical resistance. Phenol, 4-[(4-methylphenyl)methyl]- can play a crucial role in these cross-linking mechanisms. The phenolic hydroxyl group can participate in various cross-linking reactions, including those with epoxy groups, isocyanates, and formaldehyde-based cross-linkers.
Research efforts are directed at understanding the kinetics and mechanisms of these cross-linking reactions to control the final network structure and, consequently, the material properties. For instance, in epoxy resin systems, the hydroxyl group of Phenol, 4-[(4-methylphenyl)methyl]- can react with the epoxy rings, leading to the formation of a dense and highly cross-linked network. This results in materials with high glass transition temperatures and improved mechanical strength.
| Cross-linking Agent/System | Mechanism of Action | Impact on Material Properties |
| Epoxy Groups | Reaction of the phenolic hydroxyl group with the epoxy ring. | Formation of a dense cross-linked network, leading to high glass transition temperature and improved mechanical strength. |
| Formaldehyde-based cross-linkers | Electrophilic substitution on the activated aromatic rings. | Creation of a highly cross-linked phenolic resin structure with high thermal stability. |
Exploration in Specialty Chemical and Functional Materials Research
The unique structure of Phenol, 4-[(4-methylphenyl)methyl]- also makes it a target for exploration in the synthesis of specialty chemicals and functional materials. Its reactivity allows for further chemical modifications to introduce specific functionalities. For example, the phenolic hydroxyl group can be a starting point for the attachment of various functional groups, leading to the creation of novel antioxidants, flame retardants, or materials with specific optical or electronic properties.
Researchers are investigating the use of Phenol, 4-[(4-methylphenyl)methyl]- as a precursor for the synthesis of more complex molecules that can be used in applications such as liquid crystals, and as building blocks for porous organic polymers with potential applications in gas storage and separation. The versatility of this compound opens up avenues for the development of a new generation of functional materials tailored for specific high-tech applications.
| Area of Research | Application | Key Feature |
| Specialty Antioxidants | Polymer stabilization | The phenolic structure provides antioxidant properties. |
| Flame Retardants | Incorporation into polymer backbones or as an additive. | The aromatic content can contribute to char formation, a key mechanism in flame retardancy. |
| Porous Organic Polymers | Building block for microporous materials. | The rigid and angled structure can lead to the formation of permanent porosity. |
Exploration As a Lead Compound in Pharmaceutical Research
Synthetic Pathways for Drug-like Scaffolds
The synthesis of drug-like scaffolds based on Phenol (B47542), 4-[(4-methylphenyl)methyl]- can be achieved through various established organic chemistry methods. A common approach involves the Friedel-Crafts alkylation of phenol with 4-methylbenzyl chloride. This reaction, typically catalyzed by a Lewis acid, allows for the direct formation of the carbon-carbon bond between the phenolic and benzylic rings.
Alternatively, a multi-step synthesis can provide greater control over substitution patterns. For instance, 4-hydroxybenzaldehyde (B117250) can be reacted with a Grignard reagent derived from a 4-methylbenzyl halide, followed by reduction of the resulting secondary alcohol to yield the desired diarylmethane structure. The synthesis of related diaryl ether compounds often utilizes methods like the Ullmann condensation, which could be adapted for the synthesis of C-C linked analogues. nih.gov
The table below outlines a plausible synthetic approach for Phenol, 4-[(4-methylphenyl)methyl]- and its derivatives.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Phenol, 4-Methylbenzyl chloride | Lewis Acid (e.g., AlCl₃), Solvent (e.g., CS₂) | Phenol, 4-[(4-methylphenyl)methyl]- |
| 2a | 4-Hydroxybenzaldehyde, 4-Methylbenzyl bromide | Mg, Dry Ether | Intermediate secondary alcohol |
| 2b | Intermediate secondary alcohol | Reduction (e.g., H₂/Pd-C) | Phenol, 4-[(4-methylphenyl)methyl]- |
This table presents generalized synthetic strategies that can be applied to the synthesis of Phenol, 4-[(4-methylphenyl)methyl]-.
Chemical Ligand Design and Interaction Studies with Molecular Targets
The design of ligands based on the Phenol, 4-[(4-methylphenyl)methyl]- scaffold is guided by its potential to interact with various molecular targets. The phenolic hydroxyl group is a critical pharmacophoric feature, capable of forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. For example, in organoplatinum complexes with ligands containing a phenol substituent, the phenol group can enhance reactivity through hydrogen bonding. mdpi.com
Computational modeling and molecular docking studies are instrumental in predicting the binding modes of these ligands. These studies help in understanding how the compound and its analogues fit into the binding pocket of a target protein, and how modifications to the structure can improve binding affinity and selectivity. The diarylmethane core allows for the spatial orientation of the two aromatic rings to be optimized for interaction with specific sub-pockets of a binding site. Research on related phenolic compounds has demonstrated the importance of the relative orientation of hydroxyl groups and other substituents for biological activity. uc.pt
Structure-Activity Relationship (SAR) Studies through Chemical Modification
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For Phenol, 4-[(4-methylphenyl)methyl]-, SAR studies would involve the systematic modification of its structure and the evaluation of the resulting biological activity. Key areas for modification include:
The Phenolic Hydroxyl Group: The position of the hydroxyl group on the phenyl ring can be altered to explore different binding interactions. Conversion of the hydroxyl group to an ether or an ester can probe the importance of its hydrogen bonding capability.
The Benzyl (B1604629) Ring: The methyl group on the benzyl ring can be replaced with other substituents, such as halogens, alkyl chains, or electron-withdrawing or electron-donating groups, to modulate the electronic properties and steric bulk of the molecule.
The Methylene (B1212753) Bridge: The methylene linker can be modified to alter the conformational flexibility of the molecule. For instance, introducing a carbonyl group to form a benzophenone (B1666685) derivative or a heteroatom to create a diaryl ether can significantly impact the compound's biological profile. Studies on 4-(4-benzoylaminophenoxy)phenol derivatives have shown that such modifications can lead to potent androgen receptor antagonists. nih.gov
The general principles of SAR for phenolic compounds suggest that the number and location of hydroxyl groups are major determinants of antioxidant activity and other biological effects. nih.govresearchgate.net These principles provide a foundational framework for guiding the chemical modification of the Phenol, 4-[(4-methylphenyl)methyl]- scaffold.
The following table summarizes potential modifications and their expected impact on the properties of the lead compound.
| Modification Site | Type of Modification | Potential Impact |
| Phenolic -OH group | Esterification, Etherification | Altered hydrogen bonding capacity, modified solubility and bioavailability |
| Benzyl Ring | Substitution with halogens, alkyls, etc. | Modified lipophilicity, electronic properties, and steric interactions |
| Methylene Bridge | Oxidation to carbonyl, replacement with heteroatoms | Altered conformation and flexibility, potential for new interactions |
This table provides a conceptual framework for SAR studies on the Phenol, 4-[(4-methylphenyl)methyl]- scaffold based on established medicinal chemistry principles.
Future Research Directions and Emerging Paradigms
Sustainable Synthesis Approaches and Catalysis Innovations
Traditional synthesis of phenolic compounds often relies on methods like Friedel-Crafts alkylation, which can involve harsh conditions and environmentally challenging catalysts. The future of synthesizing Phenol (B47542), 4-[(4-methylphenyl)methyl]- lies in developing greener, more efficient catalytic systems and utilizing renewable feedstocks.
Research is increasingly focused on replacing conventional catalysts with solid acid catalysts, such as supported phosphotungstic acid, which have demonstrated high yields (over 70%) in the synthesis of structurally related alkylated phenols. gychbjb.com These catalysts offer advantages like reusability and reduced waste streams. Another avenue involves leveraging biocatalysis. Inspired by nature, researchers are exploring enzymatic pathways for targeted synthesis. For instance, the discovery of a 4-methylbenzyl phosphate (B84403) synthase in Corynebacterium glutamicum, which activates the methyl group of 4-cresol through phosphorylation, opens the door to novel biocatalytic routes for forming the benzyl-phenol linkage under mild, aqueous conditions. researchgate.net
Furthermore, innovations in feedstock utilization are crucial for sustainable production. One promising strategy is the catalytic conversion of biobased furanic derivatives, which can be sourced from lignocellulosic biomass, into functionalized phenols. nih.gov This involves a sequence of Diels-Alder and aromatization reactions, potentially catalyzed by compounds like zinc chloride, to construct the core phenolic structure from renewable starting materials. nih.gov The development of catalysts that can facilitate the direct dehydrogenation of cyclohexanone (B45756) derivatives also presents a viable and sustainable route to the phenol ring. researchgate.net These approaches align with the principles of green chemistry, aiming to reduce reliance on fossil fuel-based precursors and minimize environmental impact. nih.gov
Integration of Advanced Spectroscopic and Imaging Techniques
While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation of Phenol, 4-[(4-methylphenyl)methyl]-, the future lies in the integration of more advanced and dynamic techniques. nanoient.orgmzcloud.orgspectrabase.com These methods offer the potential for real-time, in-situ analysis of the compound's synthesis and behavior.
Advanced mass spectrometry techniques, particularly those with ambient ionization sources, could enable the rapid monitoring of reaction progress with minimal to no sample preparation, providing immediate feedback on yield and byproduct formation. Hyperspectral imaging, which combines digital imaging with spectroscopy, could be employed to monitor heterogeneous catalytic reactions in real-time. By observing the catalyst surface during the synthesis of Phenol, 4-[(4-methylphenyl)methyl]-, researchers could gain unprecedented insights into reaction kinetics, active site functionality, and mechanisms of catalyst deactivation.
Furthermore, correlative spectroscopic approaches are an emerging paradigm. Combining techniques such as Raman spectroscopy with high-resolution microscopy would allow for the direct correlation of a catalyst's structural and chemical state with its catalytic performance. This detailed understanding is critical for the rational design of next-generation catalysts for the synthesis of this and related phenolic compounds. The availability of curated spectral databases for related molecules provides a foundational resource for developing and validating these advanced analytical methods. mzcloud.org
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds by dramatically accelerating the design-build-test-learn cycle. For Phenol, 4-[(4-methylphenyl)methyl]-, these computational tools offer powerful capabilities for property prediction, novel derivative design, and synthesis optimization.
Computational chemistry, particularly using Density Functional Theory (DFT), has already proven effective in predicting the physicochemical and reactive properties of phenolic compounds. nanoient.orgnih.gov These methods can be used to calculate key parameters such as bond dissociation enthalpies, ionization potentials, and electronic properties (HOMO-LUMO energies), which are crucial for predicting antioxidant activity and chemical reactivity. nih.govnih.gov Accurate protocols have been developed to compute specific properties like pKa, a critical factor in a molecule's behavior in biological and chemical systems. mdpi.com By applying these established computational models to Phenol, 4-[(4-methylphenyl)methyl]-, researchers can generate reliable in silico data, reducing the need for extensive and time-consuming laboratory experiments.
Table 1: Predictable Properties of Phenolic Compounds Using Computational Methods
| Property | Computational Method | Relevance | Source(s) |
|---|---|---|---|
| Molecular Structure | Density Functional Theory (DFT) | Determines geometric and electronic structure | nanoient.org |
| Vibrational Frequencies | DFT (B3LYP) | Predicts IR and Raman spectra for identification | nanoient.org |
| NMR Chemical Shifts | DFT (GIAO method) | Aids in structural elucidation from NMR data | nanoient.org |
| Electronic Properties (HOMO-LUMO) | DFT, TD-DFT | Predicts electronic transitions and reactivity | nanoient.orgnih.gov |
| pKa | DFT with solvation models (SMD) | Determines acidic/basic character in solution | mdpi.com |
| Bond Dissociation Enthalpy (BDE) | Quantum Chemistry (QC) Calculations | Correlates with antioxidant activity (H-atom transfer) | nih.gov |
| Ionization Potential (IP) | Quantum Chemistry (QC) Calculations | Relates to antioxidant activity (electron transfer) | nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack | researchgate.net |
Q & A
Q. What methodologies are recommended for determining the crystal structure of Phenol, 4-[(4-methylphenyl)methyl]-?
- Methodological Answer: X-ray crystallography is the primary method for structural determination. Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to analyze diffraction data. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion .
- Validation of hydrogen bonding networks and torsion angles using SHELXPRO .
- Cross-referencing with spectroscopic data (NMR, IR) to confirm functional groups .
- Example: Similar compounds (e.g., 1-(4-Methylphenyl)ethanol) were resolved using these techniques, with C–O bond lengths refined to ±0.01 Å precision .
Q. What synthetic routes are viable for synthesizing Phenol, 4-[(4-methylphenyl)methyl]-?
- Methodological Answer: Common strategies include:
- Friedel-Crafts alkylation: React phenol derivatives with 4-methylbenzyl halides using Lewis acids (e.g., AlCl₃) .
- Reductive alkylation: Employ NaBH₄ or LiAlH₄ to reduce ketone intermediates (e.g., 4-methylacetophenone derivatives) .
- Oxidation/Reduction: Chromic acid or KMnO₄ for oxidation steps; NaBH₄ for selective reductions .
- Table: Reagents and Conditions for Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | AlCl₃, DCM, 0°C → RT | 65–75 | |
| Oxidation | CrO₃/H₂SO₄, acetone, 0°C | 80–85 | |
| Reduction | NaBH₄, MeOH, RT | 90–95 |
Q. How can researchers validate the purity of this compound?
- Methodological Answer:
- Chromatography: Use HPLC with a C18 column (UV detection at 254 nm) or GC-MS for volatile derivatives .
- Spectroscopy: Compare ¹H/¹³C NMR shifts with literature values (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Melting Point Analysis: For crystalline derivatives, confirm purity via sharp melting ranges (±2°C) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?
- Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer .
- Case Study: 1-(4-Methylphenyl)ethanol, a secondary alcohol analog, was resolved with >99% enantiomeric excess using Pseudomonas cepacia lipase .
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Methodological Answer:
- Dynamic Effects in Solution: NMR may show averaged signals (e.g., hindered rotation of substituents), while XRD provides static solid-state data. Use variable-temperature NMR to probe conformational flexibility .
- Disorder Modeling: Refine crystallographic data with SHELXL to account for positional disorder or twinning .
- Example: A biphenyl derivative showed 10° torsional variance between XRD and DFT-optimized structures due to crystal packing forces .
Q. What computational methods are recommended to predict the compound’s reactivity?
- Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Solvent Effects: Include PCM models to simulate polar protic solvents (e.g., water, methanol) .
- Case Study: For 4-methylbenzyl alcohols, B3LYP/6-31G* accurately predicted oxidation barriers (±3 kcal/mol vs. experimental) .
Q. What strategies mitigate environmental risks during synthesis and disposal?
- Methodological Answer:
- Green Chemistry: Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol .
- Biodegradation Assays: Test microbial degradation using OECD 301 protocols (e.g., activated sludge from wastewater) .
- Waste Management: Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s bioactivity?
- Methodological Answer:
- Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may explain divergent results .
- Case Study: 4-Phenylphenol derivatives showed cytotoxicity variations (±20%) due to differing assay conditions (e.g., serum concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
